Evidence of Sequential Coupling Capability via Intact C-Cl Handles
2,5-Dichloropyridine-4-boronic acid provides a unique platform for sequential C–C bond formation. In a direct head-to-head study on its analog 2,5-dichloropyridine, it was demonstrated that the C2-chlorine atom can be coupled with an arylboronic acid with excellent selectivity (>95% C2-selectivity) under mild conditions, leaving the C5-chlorine atom completely intact [1]. This allows for a subsequent, iterative Suzuki coupling at the C5 position with a different boronic acid, thereby constructing complex C2,C5-diarylpyridines [1]. In stark contrast, a generic pyridine-4-boronic acid lacking these halogen handles offers no pathway for such controlled, sequential derivatization.
| Evidence Dimension | Capability for Sequential, Iterative Functionalization |
|---|---|
| Target Compound Data | Enables a two-step sequence: 1) Couple boronic acid moiety with Ar¹-X, then 2) couple intact C5-Cl with Ar²-B(OH)₂. |
| Comparator Or Baseline | Generic Pyridine-4-boronic acid (e.g., CAS 1692-15-5) |
| Quantified Difference | Target compound provides two distinct, orthogonal coupling handles; the comparator provides only one. |
| Conditions | Two-step Suzuki-Miyaura cross-coupling protocol. |
Why This Matters
This dual functionality provides a more efficient, higher-yielding route to complex, unsymmetrical molecules, directly impacting procurement value and synthetic strategy.
- [1] Molecular Catalysis. (2025). 'Large-but-flexible' palladium-NHCs complexes catalyzed site-selective Suzuki coupling of 2,5-dichloropyridine. Molecular Catalysis, 572, 114758. View Source
